[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
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Overview
Description
[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple phosphate groups and a pyrimidine ring, making it a subject of interest in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate involves multiple steps, starting with the preparation of the pyrimidine ring and the oxolan structure. The reaction conditions typically require controlled temperatures and pH levels to ensure the stability of the intermediate compounds. Common reagents used in the synthesis include phosphorylating agents and protecting groups to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes purification steps such as crystallization and chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphate derivatives.
Reduction: Reduction reactions can modify the phosphate groups, leading to the formation of different analogs.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures and solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives and analogs that have different biochemical properties and applications .
Scientific Research Applications
[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of [[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The phosphate groups play a crucial role in these interactions, facilitating the transfer of phosphate groups in phosphorylation reactions .
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-fluorophosphinic acid
- [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl] (3,4,5-trihydroxytetrahydropyran-2-yl) phosphate
Uniqueness
[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is unique due to its specific structure, which includes multiple phosphate groups and a pyrimidine ring. This structure allows it to participate in a wide range of biochemical reactions and makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C9H12N2O15P3-3 |
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Molecular Weight |
481.12 g/mol |
IUPAC Name |
[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O15P3/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/p-3 |
InChI Key |
PGAVKCOVUIYSFO-UHFFFAOYSA-K |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O |
Origin of Product |
United States |
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